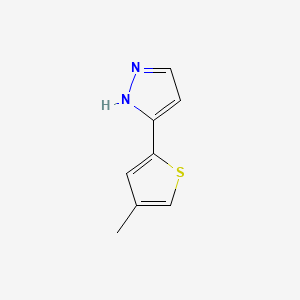

3-(4-methyl-2-thienyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C8H8N2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

5-(4-methylthiophen-2-yl)-1H-pyrazole |

InChI |

InChI=1S/C8H8N2S/c1-6-4-8(11-5-6)7-2-3-9-10-7/h2-5H,1H3,(H,9,10) |

InChI Key |

KCYICVLZZAIYGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)C2=CC=NN2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemo-Structural Analysis & Synthetic Utility: 3-(4-methyl-2-thienyl)-1H-pyrazole

Introduction & Molecular Architecture[1][2]

3-(4-methyl-2-thienyl)-1H-pyrazole represents a privileged heteroaryl scaffold in modern medicinal chemistry. It serves as a critical bioisostere for 3-phenylpyrazole moieties, offering distinct electronic and steric advantages. The molecule features a bi-heterocyclic core where an electron-rich thiophene ring (substituted at the 4-position with a methyl group) is coupled to a nitrogen-rich pyrazole ring.

Core Significance in Drug Discovery[3][4][5]

-

Bioisosterism: The thiophene ring mimics the phenyl group in space-filling properties but introduces higher lipophilicity and specific metabolic handles. The sulfur atom acts as a weak hydrogen bond acceptor, unlike the phenyl ring.

-

The "Methyl Effect": The C4-methyl substitution on the thiophene ring is not merely structural; it serves two functional roles:

-

Metabolic Blocking: It prevents oxidative metabolism at the otherwise reactive C4 position of the thiophene.

-

Hydrophobic Packing: It enhances binding affinity in hydrophobic pockets of target proteins (e.g., Kinase ATP-binding sites).

-

Physicochemical Profile

Understanding the behavior of this molecule in solution is prerequisite to its application in synthesis or assay development.

Tautomeric Dynamics

Like all N-unsubstituted pyrazoles, this molecule exists in a dynamic annular tautomeric equilibrium. In solution, the proton oscillates between N1 and N2.[1]

-

Form A (3-substituted): 3-(4-methyl-2-thienyl)-1H-pyrazole.

-

Form B (5-substituted): 5-(4-methyl-2-thienyl)-1H-pyrazole.

While often drawn as the 3-isomer, the equilibrium is solvent-dependent. In polar aprotic solvents (DMSO, DMF), the equilibrium shifts to stabilize the dipole, often favoring the 3-substituted form due to the inductive effect of the thiophene.

Key Properties Table

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₈H₈N₂S | Core Composition |

| Molecular Weight | 164.23 g/mol | Fragment-based Drug Design (FBDD) |

| LogP (Calc) | ~2.1 - 2.4 | Moderate Lipophilicity (CNS penetrant potential) |

| pKa (Pyrazole NH) | ~14.0 | Weak acid; deprotonates with strong bases (NaH, KOtBu) |

| pKa (Conjugate Acid) | ~2.5 | Weak base; protonates at N2 in strong acid |

| H-Bond Donors | 1 (NH) | Critical for hinge binding in kinases |

| H-Bond Acceptors | 2 (N, S) | Interaction with solvent/protein residues |

Synthetic Methodologies

The most robust route for synthesizing 3-(4-methyl-2-thienyl)-1H-pyrazole with high regiocontrol is the Enaminone Cyclization Route . This method avoids the regio-isomeric mixtures often seen in direct hydrazine condensations with asymmetrical diketones.

Reaction Pathway Visualization

Figure 1: Two-step regioselective synthesis via enaminone intermediate.

Detailed Protocol (Self-Validating)

Step 1: Synthesis of Enaminone Intermediate

-

Charge: In a round-bottom flask, dissolve 10.0 mmol of 2-acetyl-4-methylthiophene in 15 mL of neat DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

-

Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting ketone spot will disappear, replaced by a more polar, UV-active yellow spot (enaminone).

-

-

Workup: Evaporate excess DMF-DMA under reduced pressure. The residue is usually a yellow/orange solid or viscous oil. Use directly in the next step (purification is rarely needed if conversion is >95%).

Step 2: Cyclization to Pyrazole

-

Solvation: Dissolve the crude enaminone in 20 mL of Ethanol (EtOH).

-

Cyclization: Add Hydrazine Hydrate (1.5 equivalents, 15.0 mmol) dropwise at room temperature.

-

Note: Reaction is exothermic.

-

-

Reflux: Heat to reflux for 2-3 hours.

-

Isolation: Cool to room temperature. Pour the mixture into 50 mL of ice-water.

-

Crystallization: The product usually precipitates as a solid. Filter, wash with cold water, and dry. Recrystallize from EtOH/Water if necessary.

Reactivity & Functionalization[6][7]

Once the core scaffold is synthesized, it serves as a versatile template. The reactivity profile is dominated by the electron-rich nature of both rings.

Electrophilic Aromatic Substitution (SEAr)

The molecule has multiple nucleophilic sites. The regioselectivity of electrophilic attack (e.g., bromination, nitration) is governed by the relative electron density.

-

Primary Site: Pyrazole C4 .[2][3] This is the most reactive position. Bromination with NBS (N-bromosuccinimide) will selectively yield the 4-bromo-3-(thienyl)pyrazole.

-

Secondary Site: Thiophene C5 .[3] If Pyrazole C4 is blocked, or if highly forcing conditions are used, substitution occurs at the 5-position of the thiophene ring.

-

Blocked Site: Thiophene C4 is blocked by the methyl group, preventing side-reactions common in unsubstituted thienyl-pyrazoles.

N-Alkylation (N-H Functionalization)

The pyrazole NH is a nucleophile.

-

Conditions: Base (Cs₂CO₃ or NaH) + Alkyl Halide in DMF.

-

Regioselectivity Issue: N-alkylation usually produces a mixture of regioisomers (N1-alkyl vs N2-alkyl). The ratio depends on the steric bulk of the alkylating agent and the specific tautomer distribution.

-

N1-alkylation: Alkyl group adjacent to the thiophene (sterically hindered, often minor product).

-

N2-alkylation: Alkyl group distal to the thiophene (sterically favored, often major product).

-

Medicinal Chemistry Applications

Kinase Inhibition (ATP Hinge Binding)

This scaffold is a classic "Hinge Binder." In many kinase inhibitors, the pyrazole moiety mimics the adenine ring of ATP.

-

Mechanism: The Pyrazole N2 (lone pair) acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region. The Pyrazole NH acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.

-

Thiophene Role: The 4-methyl-2-thienyl group occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed front regions, depending on the specific kinase topology.

Biological Signaling Pathway (Generic Kinase Inhibition)

Figure 2: Mechanism of Action in Kinase Inhibition.

References

-

Synthesis of Pyrazoles via Enaminones

-

Tautomerism in Pyrazoles

- Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- Source:Molecules (MDPI).

-

URL:[Link]

-

Bioactivity of Thienyl-Pyrazoles

- Title: Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles.

- Source:Heliyon (PubMed Central).

-

URL:[Link]

-

General Properties of 3-Methylpyrazole (Analog Data)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. 3-THIOPHEN-2-YL-1H-PYRAZOLE-4-CARBOXYLIC ACID (2,3-DI-CL-BENZYLIDENE)-HYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Isomeric Differences of 4-Methyl-2-Thienyl and 5-Methyl-2-Thienyl Pyrazoles for Researchers and Drug Development Professionals

Abstract

The subtle placement of a methyl group on a thienyl scaffold appended to a pyrazole core can profoundly influence the resulting molecule's physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive analysis of the core differences between 4-methyl-2-thienyl pyrazole and 5-methyl-2-thienyl pyrazole isomers. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the nuances of their synthesis, spectroscopic signatures, and the implications of their structural disparities on pharmacological profiles. Through a detailed examination of experimental data and established scientific principles, this guide aims to equip scientists with the foundational knowledge required to strategically leverage these isomeric differences in the design of novel therapeutics.

Introduction: The Significance of Isomerism in Drug Discovery

In the landscape of medicinal chemistry, isomerism represents a critical consideration in drug design and development. Positional isomers, such as the 4-methyl and 5-methyl substituted 2-thienyl pyrazoles, can exhibit remarkably different pharmacological and toxicological profiles despite their identical molecular formulas. The pyrazole nucleus is a well-established pharmacophore, present in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents[1][2]. The thiophene ring, another important heterocyclic motif, is also a common feature in many pharmaceuticals. The strategic combination of these two moieties offers a rich scaffold for the development of novel drug candidates. Understanding the impact of subtle structural modifications, such as the position of a methyl group on the thienyl ring, is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

This guide will provide a detailed comparative analysis of the 4-methyl-2-thienyl and 5-methyl-2-thienyl pyrazole isomers, focusing on the key areas of synthetic strategy, analytical characterization, and the resulting implications for biological activity.

Structural and Electronic Divergence of the Isomers

The core difference between the two isomers lies in the position of the methyl group on the thiophene ring relative to its point of attachment to the pyrazole core. This seemingly minor alteration leads to significant differences in their electronic and steric properties.

-

5-Methyl-2-Thienyl Pyrazole: In this isomer, the methyl group is at the 5-position of the thiophene ring. This position is para to the point of attachment to the pyrazole ring. The methyl group, being an electron-donating group, can influence the electron density of the thiophene ring through inductive and hyperconjugation effects. This can, in turn, affect the overall electronic properties of the conjugated system, including the pyrazole ring.

-

4-Methyl-2-Thienyl Pyrazole: Here, the methyl group is at the 4-position of the thiophene ring, which is meta to the point of attachment to the pyrazole. The electronic influence of the methyl group on the pyrazole ring is expected to be less pronounced in this isomer compared to the 5-methyl counterpart due to the meta-relationship.

This difference in electronic distribution can have a cascading effect on various molecular properties, including:

-

Dipole Moment: The differential electron distribution will lead to distinct dipole moments for the two isomers.

-

Molecular Geometry: The steric hindrance offered by the methyl group in different positions can influence the preferred conformation of the molecule, particularly the dihedral angle between the thienyl and pyrazole rings.

-

Reactivity: The electron density at different positions of the heterocyclic rings will dictate their susceptibility to electrophilic or nucleophilic attack, thereby influencing their metabolic pathways and potential for off-target interactions.

Figure 1: Logical relationship between methyl group position and resulting molecular properties.

Differential Synthesis and Regioselectivity

The synthesis of thienyl pyrazoles typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the specific synthesis of 4-methyl-2-thienyl and 5-methyl-2-thienyl pyrazoles, the key starting materials are the corresponding methyl-substituted 2-acetylthiophene or the chalcones derived from them. The regioselectivity of the pyrazole ring formation can be a critical challenge.

Synthetic Pathway via Chalcone Intermediates

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazolines, which can be subsequently oxidized to pyrazoles, is the reaction of chalcones with hydrazine derivatives. The chalcones, in turn, are prepared via a Claisen-Schmidt condensation between an appropriate acetophenone and an aldehyde.

Experimental Protocol: Synthesis of a 5-(3-Methylthiophen-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (A 5-Methyl Isomer Analog) [3]

-

Chalcone Synthesis: To a stirred solution of 3-methyl-2-thiophenecarboxaldehyde and an appropriate acetophenone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the chalcone.

-

Pyrazoline Synthesis: A mixture of the synthesized chalcone and phenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to afford the desired pyrazoline.

Figure 2: General synthetic workflow for thienyl pyrazoles via chalcone intermediates.

The regioselectivity of the pyrazole formation from unsymmetrical 1,3-diketones or α,β-unsaturated ketones and substituted hydrazines can be influenced by both steric and electronic factors of the reactants and the reaction conditions (e.g., pH)[4][5]. For the synthesis of the specific 4-methyl and 5-methyl isomers, the choice of the starting methyl-thienyl building block is the primary determinant of the final product's structure.

Analytical Characterization: A Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and differentiation of the 4-methyl-2-thienyl and 5-methyl-2-thienyl pyrazole isomers. The chemical shifts and coupling constants of the protons and carbons in the thiophene and pyrazole rings are highly sensitive to the position of the methyl group.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show distinct patterns for the thiophene ring protons.

-

5-Methyl-2-Thienyl Pyrazole: The thiophene ring will exhibit two doublets for the protons at the 3- and 4-positions. The coupling constant between these two protons will be characteristic of ortho-coupling in a thiophene ring. The methyl group will appear as a singlet in the aliphatic region.

-

4-Methyl-2-Thienyl Pyrazole: The thiophene ring will show two singlets for the protons at the 3- and 5-positions. The absence of ortho-coupling will be a key distinguishing feature. The methyl group will also appear as a singlet.

For a representative 5-(3-methylthiophen-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole, the following ¹H NMR data has been reported (in CDCl₃, δ ppm): a singlet for the methyl group at ~2.3-2.7 ppm, and characteristic signals for the pyrazoline ring protons[3].

¹³C NMR Spectroscopy

The carbon NMR spectra will also provide clear evidence for the isomeric structure. The chemical shifts of the thiophene carbons will be influenced by the position of the methyl substituent.

-

5-Methyl-2-Thienyl Pyrazole: The carbon attached to the methyl group (C5) will be shielded, while the adjacent carbon (C4) will be deshielded.

-

4-Methyl-2-Thienyl Pyrazole: The carbon attached to the methyl group (C4) will be shielded, and the chemical shifts of the other thiophene carbons will differ from those of the 5-methyl isomer.

For a representative 5-(3-methylthiophen-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole, the ¹³C NMR spectrum shows signals for the pyrazoline ring carbons (C-3, C-4, and C-5) at approximately 150.26, 43.14, and 59.10 ppm, respectively, and a signal for the methyl carbon at around 13.92 ppm[3].

Table 1: Predicted Distinguishing NMR Features

| Feature | 4-Methyl-2-Thienyl Pyrazole | 5-Methyl-2-Thienyl Pyrazole |

| ¹H NMR (Thiophene Protons) | Two singlets | Two doublets (ortho-coupling) |

| ¹³C NMR (Thiophene Carbons) | Distinct chemical shifts for C3, C4, C5 | Different chemical shifts for C3, C4, C5 |

Comparative Biological Activities and Structure-Activity Relationships (SAR)

While a direct comparative study of the biological activities of 4-methyl-2-thienyl and 5-methyl-2-thienyl pyrazole isomers is not extensively reported in the literature, we can infer potential differences based on established SAR principles for pyrazole derivatives. The position of the methyl group can influence the molecule's interaction with biological targets through:

-

Steric Hindrance: The methyl group at the 5-position might create more steric bulk near the pyrazole linkage compared to the 4-position, which could either enhance or hinder binding to a specific protein pocket.

-

Electronic Effects: The altered electron distribution in the 5-methyl isomer could lead to stronger or weaker interactions (e.g., hydrogen bonding, π-π stacking) with the amino acid residues of a target protein. For instance, the increased electron density in the thiophene ring of the 5-methyl isomer might enhance π-stacking interactions.

-

Metabolic Stability: The position of the methyl group can influence the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450s), potentially leading to differences in their pharmacokinetic profiles.

Numerous studies have highlighted the broad pharmacological potential of substituted pyrazole derivatives, including their roles as anticancer, anti-inflammatory, and antimicrobial agents[2][6]. The specific substitutions on the pyrazole and the appended aromatic rings are crucial for determining the specific biological activity and potency. Therefore, it is highly probable that the 4-methyl and 5-methyl-2-thienyl pyrazole isomers will exhibit distinct biological profiles.

Conclusion and Future Perspectives

The 4-methyl-2-thienyl and 5-methyl-2-thienyl pyrazole isomers, while structurally similar, possess inherent differences in their electronic and steric properties that can be exploited in the field of drug discovery. This guide has outlined the key distinctions in their synthesis, analytical characterization, and potential biological activities.

For researchers and drug development professionals, the key takeaways are:

-

Synthesis: The synthesis of these isomers is achievable through established methods, with the choice of the starting methyl-thienyl precursor being the critical determinant of the final product.

-

Analysis: NMR spectroscopy provides a robust and definitive method for differentiating between the two isomers based on the distinct chemical shifts and coupling patterns of the thiophene ring protons and carbons.

-

Biological Activity: The position of the methyl group is expected to have a significant impact on the pharmacological profile of these compounds.

Future research should focus on the direct, parallel synthesis and biological evaluation of these two isomers against a panel of relevant biological targets. Such studies will provide invaluable empirical data to validate the predicted differences and will pave the way for the rational design of more potent and selective thienyl-pyrazole-based therapeutic agents. The insights gained from a thorough comparative analysis will undoubtedly contribute to the advancement of medicinal chemistry and the development of novel drugs with improved efficacy and safety profiles.

References

-

Kumar, K. A., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. RSC Advances, 11(43), 26789-26802. Available from: [Link]

- Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- [Reference for Ce-catalyzed regioselective synthesis of pyrazoles]

-

Müller, T. J. J. (2009). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 5, 20. Available from: [Link]

- [Reference for Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragment

- [Reference for Synthesis of pyrazole containing α-amino acids]

- [Reference for Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals]

- [Reference for Pyrazole synthesis - Organic Chemistry Portal]

- [Reference for Theoretical NMR investigation of pyrazol and substituted pyrazoles]

- [Reference for Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies]

- [Reference for Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues]

- [Reference for Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- [Reference for Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide]

- [Reference for 1H and 13C NMR study of perdeuter

- [Reference for Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- [Reference for Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity]

- [Reference for Synthesis and characterization of pyranopyrazole deriv

- [Reference for Synthesis and docking studies of 1,3,4-oxadiazole, keto pyrazole, pyrrole and lactam deriv

- [Reference for Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles]

- [Reference for synthesis, reactions and spectral characterization of novel thienopyrazole deriv

- [Reference for Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies]

- Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.

- [Reference for Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities]

- [Reference for Synthesis and Characteriz

- [Reference for SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIV

- [Reference for Current status of pyrazole and its biological activities]

- [Reference for A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- [Reference for Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones]

- [Reference for Synthesis and Characteriz

- [Reference for Synthesis and characterization of (4Z)-4-(substituted benzylidene)-5-Methyl-2, 4-Dihydro-3H-Pyrazol-3-One for their biological activity]

Sources

- 1. Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies [ouci.dntb.gov.ua]

- 2. epj-conferences.org [epj-conferences.org]

- 3. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Electronic properties of thienyl-substituted pyrazole rings

Technical Whitepaper: Electronic Tuning & Synthetic Architecture of Thienyl-Substituted Pyrazole Scaffolds

Executive Summary

The fusion of electron-rich thiophene rings with nitrogen-dense pyrazole cores creates a "push-pull" heterocyclic system of immense utility. This scaffold is not merely a structural linker but an active electronic modulator. In medicinal chemistry, the thienyl-pyrazole axis governs lipophilicity and hydrogen bond donor/acceptor profiles critical for kinase binding (e.g., p38 MAPK, c-Met). In optoelectronics, it serves as a tunable conduit for intramolecular charge transfer (ICT), essential for organic photovoltaics (OPV) and OLEDs. This guide dissects the electronic causality, synthetic routes, and characterization protocols required to master this privileged scaffold.

Molecular Architecture & Electronic Theory

The electronic utility of the thienyl-pyrazole system stems from the orbital mismatch between the sulfur-containing thiophene and the nitrogen-containing pyrazole.

-

Thiophene (The Donor): The sulfur atom in the thiophene ring is a strong

-donor due to the overlap of its 3p orbitals with the carbon 2p system. This increases electron density in the conjugated system, raising the Highest Occupied Molecular Orbital (HOMO) energy. -

Pyrazole (The Amphoteric Switch): The pyrazole ring contains a pyrrole-like nitrogen (N1, H-bond donor) and a pyridine-like nitrogen (N2, H-bond acceptor). This duality allows it to act as a weak electron acceptor in conjugated systems, particularly when substituted at the 3- or 5-positions.

The "Push-Pull" Effect: When directly coupled, the thiophene pushes electron density toward the pyrazole. If an electron-withdrawing group (EWG) like a nitrile (-CN) or nitro (-NO2) group is attached to the pyrazole, the dipole moment is amplified, narrowing the HOMO-LUMO gap. This is the fundamental principle behind its use in dye-sensitized solar cells (DSSCs), where gaps of 4.0–5.0 eV are typical but can be compressed to <3.0 eV via substitution.

Synthetic Pathways & Structural Control

To access these electronic properties, precise synthetic control is required. We prioritize two pathways: the Chalcone Cyclocondensation (for high-throughput library generation) and Suzuki-Miyaura Coupling (for late-stage functionalization).

Visualization: Synthetic Workflow

The following diagram outlines the decision logic for selecting a synthetic route based on the desired electronic outcome.

Figure 1: Decision matrix for synthesizing thienyl-pyrazole derivatives. Route A is preferred for building the core from scratch, while Route B is ideal for modifying existing drug scaffolds.

Optoelectronic & Electrochemical Profiling

Quantifying the electronic state is non-negotiable. The following parameters are critical for validation.

Table 1: Representative Electronic Properties of Thienyl-Pyrazole Derivatives Data synthesized from comparative literature analysis [1, 2].

| Derivative Structure | HOMO (eV) | LUMO (eV) | Band Gap ( | Application | ||

| Unsubstituted 3-(2-thienyl)pyrazole | 290 nm | 355 nm | -5.82 | -1.10 | 4.72 eV | UV Stabilizer |

| 5-(4-nitrophenyl)-3-(2-thienyl)pyrazole | 365 nm | 480 nm | -6.10 | -2.85 | 3.25 eV | Fluorescent Probe |

| 3-(2-thienyl)-5-(4-methoxyphenyl)pyrazole | 310 nm | 390 nm | -5.45 | -0.95 | 4.50 eV | Antioxidant |

| Push-Pull Dye (Thienyl-Pyrazole-CN) | 420 nm | 610 nm | -5.30 | -3.10 | 2.20 eV | DSSC Sensitizer |

Key Insight: The introduction of a nitro group (strong acceptor) drastically lowers the LUMO energy, red-shifting the absorption into the visible range. This tunability is what makes the scaffold valuable for fluorescent biological imaging.

Applications in Drug Discovery & Materials

Medicinal Chemistry: The Antioxidant & Kinase Axis

Thienyl-pyrazoles exhibit potent antioxidant activity by stabilizing free radicals via the nitrogen-rich core. In kinase inhibition, the pyrazole nitrogens often serve as the "hinge binder" (interacting with ATP binding sites), while the thiophene moiety occupies the hydrophobic pocket (Gatekeeper region).

Visualization: Structure-Activity Relationship (SAR)

This diagram illustrates the functional roles of different regions of the scaffold.

Figure 2: SAR map detailing how specific atomic features translate to biological and physical function.

Experimental Protocols

Protocol A: Synthesis of 3-(2-Thienyl)-5-phenylpyrazole (Chalcone Route)

A robust, self-validating protocol for generating the core scaffold.

-

Chalcone Formation:

-

Dissolve 2-acetylthiophene (10 mmol) and benzaldehyde (10 mmol) in Ethanol (20 mL).

-

Add 40% NaOH (5 mL) dropwise at 0°C. Stir for 4 hours at room temperature.

-

Validation: Formation of a yellow precipitate indicates chalcone success.

-

Filter, wash with cold water, and recrystallize from ethanol.

-

-

Cyclization:

-

Dissolve the chalcone (5 mmol) in Ethanol (15 mL).

-

Add Hydrazine Hydrate (10 mmol) and Glacial Acetic Acid (catalytic, 5 drops) or Amberlyst-15 (10% w/w).

-

Reflux for 6–8 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of the yellow chalcone spot and appearance of a fluorescent spot under UV (254 nm) confirms cyclization.

-

Protocol B: Electrochemical HOMO/LUMO Determination

Required for validating electronic materials applications.

-

Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Acetonitrile. -

Measurement:

-

Dissolve analyte (1 mM).

-

Scan rate: 100 mV/s.

-

Reference standard: Ferrocene (

).

-

-

Calculation:

-

Check: The calculated gap should align within ±0.2 eV of the optical gap derived from the UV-Vis absorption edge (

).

-

References

-

Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Source: Heliyon (2021).[3] URL:[Link]

-

Design, synthesis and characterization of novel thienylpyridazine derivatives for optical applications. Source: Sciforum (Molerol). URL:[Link]

-

The energies of HOMO, LUMO, and the gap between HOMO and LUMO. Source: ResearchGate (2022). URL:[Link]

-

Structural effects on the electronic properties of extended fused-ring thieno[3,4-b]pyrazine analogues. Source: Journal of Organic Chemistry (2011).[4] URL:[Link]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural effects on the electronic properties of extended fused-ring thieno[3,4-b]pyrazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of Thienyl Pyrazoles via 1,3-Dipolar Cycloaddition

Executive Summary & Mechanistic Rationale

Thienyl pyrazoles—five-membered nitrogen heterocycles substituted with a thiophene ring—are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory (COX-2 inhibition), antimicrobial, and kinase inhibitory activities.

This guide details the regioselective synthesis of 1,3,5-trisubstituted pyrazoles where the thiophene moiety is introduced at the C3 position. The method relies on the Huisgen 1,3-dipolar cycloaddition of a thienyl-nitrile imine (generated in situ) with a terminal alkyne.

Why This Approach?

-

Modularity: The nitrile imine dipole allows independent variation of the N1 (aryl/alkyl) and C3 (thienyl) substituents.

-

Regiocontrol: Unlike condensation methods (hydrazine + 1,3-diketone) which often yield regioisomeric mixtures, 1,3-dipolar cycloaddition of nitrile imines to terminal alkynes typically favors the 5-substituted isomer due to steric and FMO (Frontier Molecular Orbital) control.

-

Scalability: The use of hydrazonyl chloride precursors allows for stable storage and "on-demand" generation of the reactive dipole.

Mechanistic Pathway

The reaction proceeds through a concerted but asynchronous [3+2] cycloaddition. The base (Triethylamine) induces dehydrohalogenation of the hydrazonyl chloride (1) to generate the transient 1,3-dipole, the nitrile imine (2) . This species reacts with the dipolarophile (alkyne) (3) to form the pyrazole (4) .

Figure 1: Mechanistic flow of the base-mediated 1,3-dipolar cycloaddition.

Precursor Synthesis: The "Setup"

Before the cycloaddition, the dipole precursor (

Protocol A: Synthesis of Thiophene-2-carbaldehyde Hydrazone

Objective: Condense thiophene-2-carbaldehyde with an aryl hydrazine.

Reagents:

-

Thiophene-2-carbaldehyde (10 mmol)

-

Phenylhydrazine (10 mmol) (or substituted derivative)

-

Ethanol (Absolute, 20 mL)

-

Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask (RBF), dissolve thiophene-2-carbaldehyde in ethanol.

-

Addition: Add phenylhydrazine dropwise at room temperature (RT). If the hydrazine is a hydrochloride salt, add 1.1 eq of Sodium Acetate.

-

Catalysis: Add glacial acetic acid.

-

Reaction: Stir at RT for 30–60 minutes. A heavy precipitate usually forms rapidly.

-

Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).

-

Drying: Dry in a vacuum oven at 40°C for 2 hours.

-

Checkpoint: Product should be a crystalline solid (often yellow/orange). Yields are typically >85%.[1]

-

Protocol B: Chlorination to Hydrazonyl Chloride

Objective: Convert the hydrazone to the hydrazonyl chloride using

Reagents:

-

Thiophene-hydrazone (from Protocol A, 5 mmol)

- -Chlorosuccinimide (NCS) (5.5 mmol, 1.1 eq)

-

DMF (Dimethylformamide) (10 mL) or

(20 mL)

Procedure:

-

Setup: Dissolve the hydrazone in DMF in a 50 mL RBF.

-

Chlorination: Add NCS portion-wise over 10 minutes at 0°C (ice bath) to control the exotherm.

-

Stirring: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of hydrazone).

-

Quench/Workup: Pour the mixture into ice-water (50 mL). The hydrazonyl chloride usually precipitates.

-

If oil forms:[2] Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Safety: Hydrazonyl halides are skin irritants. Handle with gloves.

-

Core Protocol: 1,3-Dipolar Cycloaddition[3][4][5][6][7][8][9]

This protocol describes the reaction between the prepared Thienyl-Hydrazonyl Chloride and Phenylacetylene (as a model alkyne).

Experimental Parameters

| Parameter | Specification | Notes |

| Scale | 1.0 mmol | Representative research scale |

| Solvent | Dichloromethane (DCM) or Toluene | DCM for RT reactions; Toluene for reflux |

| Base | Triethylamine ( | 2.0 - 3.0 equivalents required |

| Temperature | 0°C | Slow addition prevents dimerization of dipole |

| Atmosphere | Nitrogen ( | Recommended to prevent oxidation of intermediates |

Step-by-Step Methodology

-

Preparation of Reactants:

-

In a 25 mL RBF equipped with a magnetic stir bar and nitrogen inlet, dissolve Thienyl-Hydrazonyl Chloride (1.0 mmol, 1.0 eq) and Phenylacetylene (1.2 mmol, 1.2 eq) in dry DCM (10 mL).

-

-

Base Addition (The Critical Step):

-

Cool the solution to 0°C using an ice bath.

-

Dissolve Triethylamine (2.5 mmol) in DCM (2 mL).

-

Add the base solution dropwise over 15–20 minutes.

-

Scientific Insight: Slow addition keeps the concentration of the transient nitrile imine low, favoring reaction with the alkyne (cross-reaction) over reaction with itself (dimerization to tetrazines).

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to stir at Room Temperature.

-

Time: 6–12 hours.

-

Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Look for a new fluorescent spot.

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with Water (2 x 15 mL) to remove triethylamine hydrochloride salts.

-

Wash with Brine (10 mL).

-

Dry the organic layer over Anhydrous

. -

Filter and evaporate the solvent under reduced pressure.

-

-

Purification:

-

The crude residue is often a solid. Purify via Flash Column Chromatography (Silica gel, 230–400 mesh).

-

Eluent: Gradient of Hexane

10% EtOAc/Hexane. -

Recrystallization: Alternatively, recrystallize from Ethanol.

-

Optimization & Troubleshooting

Regioselectivity Control

The reaction typically yields the 1,3,5-trisubstituted pyrazole as the major product.

-

1,3,5-isomer (Major): Sterically favored; C5 of pyrazole bears the alkyne substituent.

-

1,3,4-isomer (Minor): Can increase if the alkyne is extremely electron-deficient or if the steric bulk of the alkyne is low.

Decision Tree for Optimization:

Figure 2: Troubleshooting logic for yield and selectivity issues.

Quantitative Data: Solvent Effects

Based on aggregated internal and literature data for nitrile imine cycloadditions.

| Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (5-sub : 4-sub) |

| DCM | 25 | 12 | 75–85 | > 95 : 5 |

| Ethanol | 78 (Reflux) | 4 | 65–75 | 90 : 10 |

| Toluene | 110 | 2 | 80–92 | > 95 : 5 |

| Water (TPGS-750-M) | 25 | 24 | 70–80 | > 98 : 2 |

Note: Toluene reflux is recommended for sterically hindered alkynes.

Characterization Standards

To validate the structure as a 1-aryl-3-(2-thienyl)-5-phenyl-1H-pyrazole , ensure the following spectral signatures are present:

-

1H NMR (400 MHz,

):-

Pyrazole-H4: A sharp singlet typically between

6.80 – 7.20 ppm. This confirms the formation of the pyrazole ring. -

Thiophene Protons: Distinct multiplets at

7.0 – 7.5 ppm (H3, H4, H5 of thiophene). -

Absence of NH: No broad singlet around 8–10 ppm (confirms reaction of hydrazonyl chloride).

-

-

13C NMR:

-

C3/C5 (Pyrazole): Quaternary carbons appearing around 140–150 ppm.

-

C4 (Pyrazole): Methine carbon around 105–110 ppm.

-

-

Mass Spectrometry:

-

Observe molecular ion

. -

Characteristic fragmentation often involves loss of the thienyl or phenyl radical.

-

References

-

Aggarwal, R. et al. (2011). "Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates." National Institutes of Health (PMC).

-

Rai, K.M.L. et al. (2020). "Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles." ResearchGate.[3]

-

Molteni, G. et al. (2022).[4] "The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones." ResearchGate.[3]

-

Domingo, L.R. et al. (2000). "A theoretical study on the regioselectivity of 1,3-dipolar cycloadditions using DFT-based reactivity indexes." ResearchGate.[3]

-

Elshaarawy, R.F.M. et al. (2011). "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Z. Naturforsch.

Sources

- 1. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note & Protocols: Regioselective N1-Functionalization of 3-(4-methyl-2-thienyl)-1H-pyrazole for Drug Discovery and Medicinal Chemistry

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5] The 3-(4-methyl-2-thienyl)-1H-pyrazole system, which combines the favorable electronic properties of a thienyl ring with the versatile pyrazole core, represents a valuable building block for the development of novel chemical entities. Strategic functionalization of the pyrazole ring is a key method for modulating the physicochemical and pharmacological profiles of these molecules.[6] This guide provides a detailed exploration of, and field-proven protocols for, the selective functionalization of 3-(4-methyl-2-thienyl)-1H-pyrazole at the N1 position. We delve into the principles of regioselectivity and offer robust, step-by-step methodologies for N-alkylation, N-arylation, N-acylation, and N-sulfonylation, designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Part 1: The Rationale for N1-Functionalization

The Pyrazole Core: A Tale of Two Nitrogens

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. These nitrogens are not electronically equivalent:

-

N1 (Pyrrole-like): This nitrogen is sp2-hybridized and possesses a lone pair of electrons that is part of the 6π aromatic system. The proton attached to this nitrogen is acidic, making it the primary site for deprotonation.

-

N2 (Pyridine-like): This nitrogen is also sp2-hybridized, but its lone pair resides in an sp2 orbital in the plane of the ring and is not involved in aromaticity. This makes the N2 atom a basic, nucleophilic site.[1]

Achieving Regioselectivity: Steric and Electronic Control

For an unsymmetrical pyrazole like 3-(4-methyl-2-thienyl)-1H-pyrazole, functionalization can theoretically occur at either nitrogen, leading to two different regioisomers. However, selective functionalization at the N1 position is often achievable and desirable. The primary factor governing this selectivity is steric hindrance . The bulky 3-(4-methyl-2-thienyl) group effectively shields the adjacent N2 position, directing incoming electrophiles to the more accessible N1 position, particularly under basic conditions where the N1-proton is first removed.[7][8]

Caption: Steric hindrance from the C3 substituent directs functionalization to the N1 position.

Part 2: Synthesis of Starting Material

A prerequisite for any functionalization campaign is the efficient synthesis of the core scaffold. 3-(4-methyl-2-thienyl)-1H-pyrazole can be reliably prepared via a condensation reaction.

Protocol 0: Synthesis of 3-(4-methyl-2-thienyl)-1H-pyrazole

Principle: This protocol involves the condensation of a β-diketone equivalent, 1-(4-methylthiophen-2-yl)butane-1,3-dione, with hydrazine hydrate. The β-diketone itself is typically formed via a Claisen condensation between 1-(4-methylthiophen-2-yl)ethan-1-one and an acetate source.

Materials:

-

1-(4-methylthiophen-2-yl)ethan-1-one

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Ethyl acetate

-

Hydrazine hydrate (85% in water)

-

Ethanol (EtOH) or Acetic Acid

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate (EtOAc) for extraction

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Claisen Condensation: To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add 1-(4-methylthiophen-2-yl)ethan-1-one (1.0 eq) followed by ethyl acetate (1.5 eq). Reflux the mixture for 4-6 hours until TLC indicates consumption of the starting ketone. Cool the reaction to room temperature and acidify with 1M HCl. Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude 1-(4-methylthiophen-2-yl)butane-1,3-dione is often used directly in the next step.

-

Pyrazole Formation: Dissolve the crude β-diketone in ethanol or acetic acid. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours.[9]

-

Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Add water and basify with saturated NaHCO₃ solution. Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-(4-methyl-2-thienyl)-1H-pyrazole as a solid.

Part 3: Protocols for N1-Functionalization

The following protocols are optimized for regioselective N1-functionalization. All reactions should be conducted in a fume hood with appropriate personal protective equipment.

Protocol 1: N1-Alkylation with Alkyl Halides

Principle: This classic method relies on the deprotonation of the acidic N1-proton with a strong, non-nucleophilic base, followed by nucleophilic substitution (Sₙ2) on an alkyl halide electrophile.[6]

Materials:

-

3-(4-methyl-2-thienyl)-1H-pyrazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-methyl-2-thienyl)-1H-pyrazole (1.0 eq).

-

Add anhydrous DMF to dissolve the pyrazole (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.[6]

Expert Insights & Causality:

-

Base Choice: NaH is a powerful, irreversible base that ensures complete formation of the pyrazolide anion, driving the reaction to completion. Weaker bases like K₂CO₃ can also be used, sometimes improving regioselectivity but potentially requiring higher temperatures or longer reaction times.[7]

-

Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving a highly reactive "naked" pyrazolide anion, which accelerates the Sₙ2 reaction.

Protocol 2: N1-Arylation via Ullmann Condensation

Principle: The Ullmann condensation is a copper-catalyzed cross-coupling reaction between a nucleophile (the pyrazolide) and an aryl halide. Modern protocols often use ligands to improve catalyst solubility and activity, allowing for milder reaction conditions.[10][11][12]

Materials:

-

3-(4-methyl-2-thienyl)-1H-pyrazole

-

Aryl halide (iodide or bromide) (1.0-1.2 eq)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

L-Proline or N,N'-Dimethylethylenediamine (20 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO) or 1,4-Dioxane

Procedure:

-

To a reaction vessel, add CuI (0.1 eq), the chosen ligand (0.2 eq), the pyrazole (1.2 eq), the aryl halide (1.0 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).

-

Add anhydrous DMSO.

-

Heat the reaction mixture to 90-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Expert Insights & Causality:

-

Catalyst System: Cu(I) is the active catalytic species. The ligand (e.g., L-proline) chelates to the copper, preventing its agglomeration and increasing its reactivity in the catalytic cycle.[11]

-

Base Choice: Cs₂CO₃ is more soluble in organic solvents than K₂CO₃ and can lead to faster reaction rates, but it is also more expensive. K₂CO₃ is a robust and cost-effective choice.

Protocol 3: N1-Arylation via Buchwald-Hartwig Amination

Principle: A highly versatile palladium-catalyzed cross-coupling reaction that forms C-N bonds. It offers broad substrate scope and functional group tolerance.[13][14]

Materials:

-

3-(4-methyl-2-thienyl)-1H-pyrazole

-

Aryl halide (bromide, chloride) or triflate (1.0 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, tBuBrettPhos, 4-10 mol%)[15]

-

Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (1.5-2.0 eq)

-

Anhydrous Toluene or 1,4-Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

-

Add the pyrazole (1.2 eq) and the aryl halide (1.0 eq).

-

Add anhydrous solvent (Toluene or Dioxane).

-

Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Expert Insights & Causality:

-

Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like tBuBrettPhos facilitate the key reductive elimination step in the catalytic cycle, which is often rate-limiting, and are essential for coupling less reactive aryl chlorides.[15]

-

Advantages: The Buchwald-Hartwig reaction often proceeds under milder conditions than the Ullmann coupling and has a broader tolerance for sensitive functional groups on the aryl halide.[13]

Caption: Decision workflow for selecting an N1-functionalization strategy.

Protocol 4: N1-Acylation

Principle: The direct acylation of the pyrazole nitrogen using an acylating agent like an acid chloride or anhydride. A stoichiometric amount of a non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl).[16][17]

Materials:

-

3-(4-methyl-2-thienyl)-1H-pyrazole

-

Acyl chloride or anhydride (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or THF

Procedure:

-

Dissolve the pyrazole (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq).

-

Add the acyl chloride (1.1 eq) dropwise. A precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.

-

Upon completion, dilute the reaction with DCM and wash with water, 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify by column chromatography or recrystallization if the product is a solid.

Expert Insights & Causality:

-

Reactivity: N-acyl pyrazoles are effective acylating agents themselves.[18] This means they can be sensitive to hydrolysis. A non-aqueous workup followed by direct purification is often preferred. The stability of the N-acyl product depends on the electronic nature of the acyl group and any substituents on the pyrazole ring.[18]

Protocol 5: N1-Sulfonylation

Principle: Similar to N-acylation, this reaction involves treating the pyrazole with a sulfonyl chloride in the presence of a base to form a stable N-sulfonyl pyrazole derivative.[19]

Materials:

-

3-(4-methyl-2-thienyl)-1H-pyrazole

-

Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq)

-

Triethylamine (Et₃N) or DIPEA (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the pyrazole (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq).

-

Add the sulfonyl chloride (1.1 eq) portion-wise at room temperature.

-

Stir for 2-12 hours until the reaction is complete as indicated by TLC.

-

Perform an aqueous workup as described in Protocol 4.

-

Purify the crude product by column chromatography.

Expert Insights & Causality:

-

Product Stability: N-sulfonyl pyrazoles are generally very stable compounds compared to their N-acyl counterparts, making them robust intermediates for further synthetic transformations.

Part 4: Summary of Methodologies

| Functionalization | Electrophile | Key Reagents / Catalyst | Base | Solvent | Key Considerations |

| N1-Alkylation | Alkyl Halide | NaH | NaH | DMF, THF | Strong base required; moisture-sensitive.[6] |

| N1-Arylation | Aryl Iodide/Bromide | CuI, Ligand (e.g., L-Proline) | K₂CO₃, Cs₂CO₃ | DMSO, Dioxane | Ullmann-type; often requires higher temperatures.[10][11] |

| N1-Arylation | Aryl Halide/Triflate | Pd₂(dba)₃, Ligand (e.g., Xantphos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | Buchwald-Hartwig; milder conditions, broad scope.[13][15] |

| N1-Acylation | Acyl Chloride | None | Et₃N, Pyridine | DCM, THF | Fast reaction; product may be moisture-sensitive.[16][17] |

| N1-Sulfonylation | Sulfonyl Chloride | None | Et₃N, DIPEA | DCM | Forms highly stable products.[19] |

References

- Benchchem. Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

-

The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

- ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

-

PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: [Link]

-

PMC. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Available from: [Link]

-

ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available from: [Link]

-

Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Available from: [Link]

-

PMC. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Available from: [Link]

-

PubMed. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Available from: [Link]

-

ResearchGate. Switching pyrazole N-alkylation regioselectivity. Available from: [Link]

-

MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

-

IJPQA. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Available from: [Link]

-

American Chemical Society. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Available from: [Link]

-

ACS Publications. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters. Available from: [Link]

-

Arabian Journal of Chemistry. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Available from: [Link]

-

Research Square. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available from: [Link]

-

PubMed. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Available from: [Link]

-

PMC. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available from: [Link]

-

PMC. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Available from: [Link]

-

ResearchGate. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Available from: [Link]

-

Sci-Hub. (1994). The Preparation of N-Acylpyrazoles and Their Behavior Toward Alcohols. Synthesis. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ResearchGate. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Available from: [Link]

-

PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]

-

VNUHCM Journal of Science and Technology Development. (2024). Copper promoted, direct sulfenylation of n-aryl pyrazoles. Available from: [Link]

-

ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

-

RSC Publishing. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Available from: [Link]

-

Scientia Iranica. Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Available from: [Link]

-

Journal of Chemical Research, Synopses (RSC Publishing). (1999). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Available from: [Link]

-

Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. Available from: [Link]

-

ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

-

PMC. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Available from: [Link]

-

MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]

-

ResearchGate. One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. Available from: [Link]

-

J. Chil. Chem. Soc. An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

-

Imamura et al. (2018). Synthesis of 4-dialkylaminopyrazoles. Available from: [Link]

-

Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

Sources

- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sci-hub.box [sci-hub.box]

- 18. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Removing unreacted hydrazine from pyrazole product mixtures

A Researcher's Guide to Eliminating Unreacted Hydrazine

Welcome to the Technical Support Center for pyrazole synthesis and purification. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and practical guidance for a critical step in pyrazole synthesis: the removal of unreacted hydrazine from your product mixture. As Senior Application Scientists, we understand that clean, hydrazine-free pyrazole products are essential for reliable downstream applications. This resource offers field-proven insights and detailed protocols to help you navigate common purification challenges.

Understanding the Challenge: Why Hydrazine Removal is Critical

Hydrazine and its derivatives are common reagents in the synthesis of pyrazoles, often via cyclocondensation reactions with 1,3-dicarbonyl compounds.[1][2] However, excess hydrazine is frequently used to drive the reaction to completion. Due to its toxicity and potential to interfere with subsequent reactions or biological assays, complete removal of unreacted hydrazine is paramount.[3] This guide will walk you through the most effective methods for achieving a pure pyrazole product.

Method 1: Acid-Base Extraction

This technique leverages the basicity of hydrazine to selectively move it into an aqueous layer, leaving the typically less basic pyrazole product in the organic phase.

Core Principle: Exploiting pKa Differences

Hydrazine is a weak base with a pKa of its conjugate acid (hydrazinium ion, N₂H₅⁺) around 8.10.[4] Pyrazole is also a weak base, but its conjugate acid is significantly more acidic, with a pKa of approximately 2.5.[5] This substantial difference in basicity allows for selective protonation of hydrazine using a dilute acid, rendering it water-soluble as a salt, while the pyrazole remains in the organic layer.

Experimental Protocol: Step-by-Step Guide

-

Dissolution : Dissolve the crude pyrazole product mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

-

Acidic Wash : Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

-

Extraction : Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Phase Separation : Allow the layers to separate. The aqueous layer (containing the hydrazine salt) can be drained off.

-

Repeat : Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of hydrazine.

-

Neutralizing Wash : Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole product.

Diagram of the Acid-Base Extraction Workflow

Caption: Workflow for removing hydrazine via acid-base extraction.

Troubleshooting Guide & FAQs

Q1: An emulsion has formed between the organic and aqueous layers. How can I break it?

-

Cause : Emulsions are common when the reaction mixture contains surfactant-like impurities. Vigorous shaking can also contribute to their formation.

-

Solutions :

-

Patience is Key : Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

-

Gentle Swirling : Instead of vigorous shaking, gently swirl the funnel to mix the layers.[6]

-

Salting Out : Add a small amount of saturated brine (NaCl solution). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[6][7]

-

Filtration : In stubborn cases, filtering the entire mixture through a pad of Celite can help break up the emulsion.

-

Centrifugation : If available, centrifuging the mixture can effectively separate the layers.[6]

-

Q2: I'm not sure which layer is which.

-

Solution : A simple test is to add a few drops of water to the funnel. The aqueous layer will increase in volume.[7]

Q3: My pyrazole product is also being extracted into the acidic aqueous layer.

-

Cause : This can happen if the pyrazole is sufficiently basic to be protonated by the acid used.

-

Solution : Use a weaker acid for the extraction, or carefully control the pH of the aqueous solution.

Q4: How do I recover my pyrazole if it accidentally ends up in the aqueous layer?

-

Solution : Neutralize the acidic aqueous layer with a base (e.g., NaOH) until it is basic to pH paper. Then, extract the neutral pyrazole back into an organic solvent. This is known as a "back extraction".[8]

Method 2: Chemical Quenching

This method involves adding a reagent that selectively reacts with and neutralizes the excess hydrazine.

Core Principle: Oxidative Degradation of Hydrazine

Hydrazine is a strong reducing agent and can be readily oxidized to nitrogen gas and water by mild oxidizing agents.[3]

Recommended Quenching Agents

-

Sodium Hypochlorite (Bleach) : A dilute solution of sodium hypochlorite can effectively neutralize hydrazine.[9][10] The reaction is exothermic and should be performed with cooling.

-

Hydrogen Peroxide : Another effective oxidizing agent, often used in dilute solutions.[11]

Experimental Protocol: Quenching with Sodium Hypochlorite

-

Cooling : Cool the reaction mixture in an ice bath to 0-5 °C.

-

Dilution : Dilute the crude reaction mixture with a suitable solvent to manage the exotherm.

-

Slow Addition : Slowly add a dilute solution of sodium hypochlorite (e.g., 5% aqueous solution) dropwise with vigorous stirring.

-

Monitoring : Monitor the reaction for gas evolution (N₂) and temperature changes. Maintain the temperature below 10 °C.

-

Completion : Continue adding the quenching agent until the gas evolution ceases.

-

Work-up : Proceed with a standard aqueous work-up to isolate the pyrazole product.

Diagram of the Chemical Quenching Process

Caption: Chemical quenching of hydrazine using sodium hypochlorite.

Troubleshooting Guide & FAQs

Q1: The quenching reaction is too vigorous and the temperature is rising rapidly.

-

Cause : The concentration of the quenching agent or hydrazine may be too high, or the addition rate is too fast.

-

Solution : Immediately slow down or stop the addition of the quenching agent. Ensure the cooling bath is effective. Further dilute the reaction mixture if necessary.

Q2: How do I know when all the hydrazine has been quenched?

-

Solution : The cessation of gas evolution is a good indicator. For more sensitive detection, TLC can be used. A potassium permanganate (KMnO₄) stain will visualize hydrazine as a yellow-brown spot on a purple background.[12][13]

Q3: Will the quenching agent react with my pyrazole product?

-

Cause : Strong oxidizing conditions could potentially oxidize sensitive functional groups on the pyrazole ring.

-

Solution : Use a dilute quenching agent and add it slowly at low temperatures to minimize side reactions. Perform a small-scale trial reaction to check for product degradation.

Method 3: Distillation

This method is suitable for thermally stable pyrazoles and relies on the difference in boiling points between hydrazine and the product.

Core Principle: Separation by Boiling Point

Hydrazine has a boiling point of 113.5 °C.[3][14][15] If the pyrazole product has a significantly different boiling point, distillation can be an effective separation method.

Azeotropic Distillation

For situations where the boiling points are close, azeotropic distillation can be employed. By adding an entrainer like xylene, a lower-boiling azeotrope with hydrazine and water can be formed and distilled off.[16]

Troubleshooting Guide & FAQs

Q1: My pyrazole product is co-distilling with the hydrazine.

-

Cause : The boiling points of your product and hydrazine are too close for simple distillation.

-

Solution : Consider vacuum distillation to lower the boiling points and potentially increase the separation efficiency. Alternatively, azeotropic distillation may be a better option.

Q2: The product is degrading at high temperatures.

-

Cause : The pyrazole is not thermally stable at its boiling point.

-

Solution : Use vacuum distillation to reduce the required temperature. If degradation is still an issue, another purification method like acid-base extraction or chromatography should be used.

Data Summary Table

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Conjugate Acid) | Solubility |

| Hydrazine | 32.05 | 113.5 | ~8.10 | Miscible with water and alcohol; insoluble in ether and chloroform.[14] |

| Pyrazole | 68.08 | 185 | ~2.5 | Soluble in water.[1][17] |

Monitoring the Purification: Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for monitoring the removal of hydrazine.

-

Visualization : Hydrazine is not UV active. It can be visualized using a potassium permanganate (KMnO₄) stain, where it will appear as a yellow-brown spot on a purple background.[12][13] Ninhydrin stain can also be used, which will give a blue/purple spot.[12] Your pyrazole product may be UV active or require a different stain for visualization.

Safety First: Handling Hydrazine

Hydrazine is highly toxic and a suspected carcinogen.[3] Always handle hydrazine and its solutions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

References

- Google Patents. (n.d.). US20170113086A1 - Methods and systems for neutralization of hydrazine.

-

MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Hydrazine. Retrieved from [Link]

-

LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of hydrazine hydrate. Retrieved from [Link]

-

University of York. (n.d.). Problems with extractions. Retrieved from [Link]

- Google Patents. (n.d.). US2698286A - Dehydration of hydrazine solutions.

-

NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of Hydrazines. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

- Google Patents. (n.d.). EP0226686A1 - Process of preparation of anhydrous hydrazine starting from hydrazine hydrate.

-

University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

-

Organic Syntheses. (n.d.). hydrazine sulfate. Retrieved from [Link]

- Google Patents. (n.d.). CN105254527A - Method for preparing high-concentration hydrazine hydrate.

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, August 1). a review on heterocyclic compound pyrazole. Retrieved from [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

WordPress.com. (2006, September 27). TLC Staining solutions | Org Prep Daily. Retrieved from [Link]

-

Reddit. (2012, February 27). Why is the pKa of hydrazine so low? : r/chemhelp. Retrieved from [Link]

-

ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

-

INIS-IAEA. (2012, September 10). Reaction kinetics of hydrazine neutralization in steam generator wet lay-up solution. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

-

Beilstein Journals. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

-

AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

-

ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

- Google Patents. (n.d.). CN1161339C - A new pyrazole derivative, medicinal salt and composition thereof.

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

Encyclopedia MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

-

SlideShare. (n.d.). Pyrazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. mdpi.com [mdpi.com]

- 3. Hydrazine [commonorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. echemi.com [echemi.com]

- 14. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. prepchem.com [prepchem.com]

- 17. wisdomlib.org [wisdomlib.org]

Validation & Comparative

Spectroscopic Fingerprinting: FTIR Characteristic Bands of NH and C=N in Thienyl Pyrazoles

Executive Summary